molecular formula C19H21N5O3 B14934825 3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]propanamide

3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]propanamide

Cat. No.: B14934825
M. Wt: 367.4 g/mol
InChI Key: WUYSKYFBNVTVNH-UHFFFAOYSA-N
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Description

3-(1,3-dioxo-2-azaspiro[44]non-2-yl)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]propanamide is a complex organic compound featuring a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]propanamide typically involves phosphine-catalyzed annulation reactions. For instance, the [4+1] annulation of electron-deficient 1,3-dienes or 1,3-azadienes with maleimides under mild conditions can efficiently construct the azaspiro [4.4]nonene core . Another method involves the [3+2] annulation of γ-substituted allenoates with succinimides, yielding 2-azaspiro [4.4]nonene-1,3-dione derivatives with high regioselectivity and diastereoselectivity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and scalable synthetic routes, such as those involving phosphine-catalyzed reactions, are likely to be employed to ensure efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., phosphine catalysts). Reaction conditions typically involve controlled temperatures and pressures to ensure high yields and selectivity.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.

Scientific Research Applications

3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]propanamide has several scientific research applications:

    Chemistry: The compound is used in the synthesis of complex organic molecules and as a building block for spirocyclic compounds.

    Medicine: The compound may be explored for its pharmacological properties and potential therapeutic applications.

    Industry: It can be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to various enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,3-dioxo-2-azaspiro[44]non-2-yl)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]propanamide is unique due to its specific combination of functional groups and spirocyclic structure

Properties

Molecular Formula

C19H21N5O3

Molecular Weight

367.4 g/mol

IUPAC Name

3-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)-N-[3-(1H-1,2,4-triazol-5-yl)phenyl]propanamide

InChI

InChI=1S/C19H21N5O3/c25-15(22-14-5-3-4-13(10-14)17-20-12-21-23-17)6-9-24-16(26)11-19(18(24)27)7-1-2-8-19/h3-5,10,12H,1-2,6-9,11H2,(H,22,25)(H,20,21,23)

InChI Key

WUYSKYFBNVTVNH-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CC(=O)N(C2=O)CCC(=O)NC3=CC=CC(=C3)C4=NC=NN4

Origin of Product

United States

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